molecular formula C16H12Cl2F2N2O2 B2944121 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide CAS No. 320418-06-2

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide

Cat. No.: B2944121
CAS No.: 320418-06-2
M. Wt: 373.18
InChI Key: OPWIQBNSCSIZKG-MPUCSWFWSA-N
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Description

3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide is a complex organic compound characterized by the presence of dichlorobenzyl, difluorophenyl, and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide typically involves the following steps:

  • Formation of 3,4-Dichlorobenzylamine: : Start with the amination of 3,4-dichlorobenzyl chloride under mild conditions using an appropriate amine donor.

  • Introduction of Difluorophenyl Group: : Conduct a Friedel-Crafts acylation using 2,4-difluorobenzoyl chloride, catalyzed by a Lewis acid.

  • Oximination Process: : Oxidize the intermediate to introduce the oxime group, forming the final compound.

Industrial Production Methods: Industrial synthesis follows a scaled-up version of the lab procedure with optimized reaction conditions, including the use of continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions typically yield amine derivatives.

  • Substitution: : It readily undergoes nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

  • Substitution: : Reactions with nucleophiles such as amines or thiols under mild conditions are prevalent.

Major Products:

  • Oxidation: : Quinone derivatives.

  • Reduction: : Amines and related derivatives.

  • Substitution: : Substituted benzyl and amide derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for potential therapeutic uses, particularly in areas like oncology and antimicrobial treatments, due to its unique ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as resistance to degradation or specific catalytic activities.

Mechanism of Action

3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide exerts its effects through a multifaceted mechanism:

  • Molecular Targets: : Interacts with specific enzymes and receptors.

  • Pathways Involved: : Modulates various biochemical pathways, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

  • 3-{[(3,4-Dimethylbenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide: : Similar backbone structure but different substituents.

  • 3-{[(3,4-Dibromobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide: : Similar functional groups but different halogen atoms.

While these compounds share some similarities, 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide stands out for its unique applications and reactivity.

That should cover the essentials! Any specific aspect you want to delve deeper into?

Properties

IUPAC Name

(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-(2,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F2N2O2/c17-12-3-1-10(7-13(12)18)9-24-21-6-5-16(23)22-15-4-2-11(19)8-14(15)20/h1-4,6-8H,5,9H2,(H,22,23)/b21-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWIQBNSCSIZKG-MPUCSWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=CCC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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